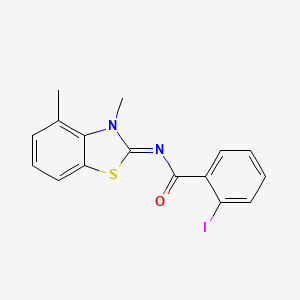

N-(3,4-二甲基-1,3-苯并噻唑-2-亚烷基)-2-碘苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

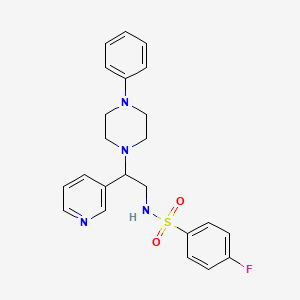

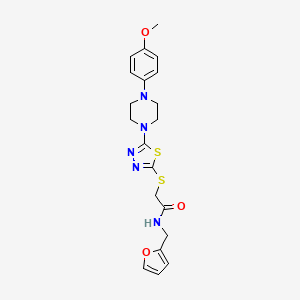

The compound "N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves condensation reactions. For instance, the synthesis of N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide was achieved by the condensation of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . Similarly, N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was synthesized through the condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol . These methods suggest that the synthesis of the compound would likely involve a condensation step, possibly with an iodobenzamide precursor.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by spectroscopic methods such as NMR, IR, and MS. For example, the structure of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was confirmed by elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . These techniques would be essential in confirming the structure of "N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide" as well.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. The iodomethylate of N,N-dimethylthiobenzamide, for example, reacted with nucleophiles to yield different products, indicating that the iodine atom in the compound may also be reactive towards nucleophilic substitution . The reactivity of the iodine atom could be exploited in further chemical transformations or in the formation of metal complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be deduced from their structural features and functional groups. The pKa values of some benzothiazole acetamide derivatives were determined to understand their acidity constants, which are important for their biological activity . The presence of the iodine atom in "N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide" would influence its physical properties, such as solubility and melting point, as well as its reactivity.

科学研究应用

合成和表征

化学合成:该化合物已被用于合成苯并噻唑衍生物。例如,它参与了质子活性化合物反应,获得了2-取代苯并咪唑或苯并噻唑衍生物,展示了其在合成有机化学中的反应性和实用性(Küçükbay等人,1997)。

X射线晶体学研究:在另一项研究中,它被用于合成各种衍生物,其结构通过X射线晶体学明确证实(Denisenko等人,2011)。

医药和生物应用

抗肿瘤和抗疟疾活性:一项研究探讨了该化合物在制备金(I)配合物中的应用,然后评估了它们的抗肿瘤和抗疟疾活性。这表明此类化合物具有潜在的药用价值(Coetzee等人,2011)。

抗增殖活性:它已被研究其抗增殖活性,特别是在肝细胞癌和乳腺癌细胞系中,表明其在癌症研究中的重要性(Corbo等人,2016)。

工业和材料科学应用

缓蚀:与该化合物相关的苯并噻唑衍生物已被合成,并显示出对钢腐蚀有显着的抑制作用,表明在材料科学和工业过程中的应用(Hu等人,2016)。

化学反应中的催化:该化合物已被用于异构化反应的催化,突出了其在促进化学转化中的作用(Ojha等人,2020)。

癌症治疗中的光动力疗法:对用该化合物取代的新型锌酞菁衍生物的研究表明,该化合物有可能用于癌症治疗中的光动力疗法,证明其在先进医疗疗法中的相关性(Pişkin等人,2020)。

安全和危害

未来方向

属性

IUPAC Name |

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IN2OS/c1-10-6-5-9-13-14(10)19(2)16(21-13)18-15(20)11-7-3-4-8-12(11)17/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEHYNOXMOBCFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3I)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(5-fluoropentyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3001114.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3001118.png)

![N-(4-ethylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3001121.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3001128.png)

![1-{2-[4-(2-methylphenyl)piperazin-1-yl]propyl}-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B3001129.png)

![1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine](/img/structure/B3001137.png)